![molecular formula C14H17N3OS B11773229 N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide](/img/structure/B11773229.png)
N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide typically involves the reaction of 2-aminobenzothiazole with cyclohexanecarboxylic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine group of 2-aminobenzothiazole and the carboxyl group of cyclohexanecarboxylic acid .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or flow chemistry. These methods can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, is becoming increasingly important in the industrial production of such compounds .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor to many benzothiazole derivatives with similar biological activities.
Cyclohexanecarboxamide: A simpler amide compound with different biological properties.
Uniqueness
N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide is unique due to its combined structure of benzothiazole and cyclohexanecarboxamide, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with biological targets compared to its individual components .
Propriétés
Formule moléculaire |
C14H17N3OS |
|---|---|
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
N-(2-amino-1,3-benzothiazol-6-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17N3OS/c15-14-17-11-7-6-10(8-12(11)19-14)16-13(18)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,15,17)(H,16,18) |
Clé InChI |
YOHSJGOIUCVJSU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


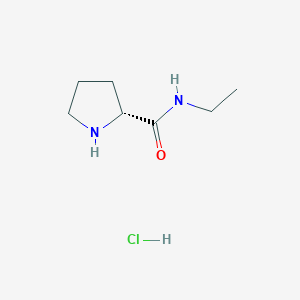
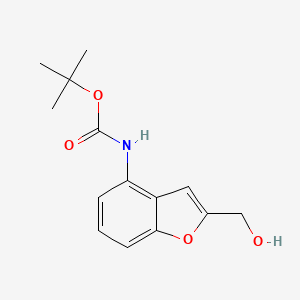
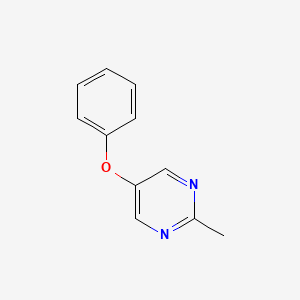
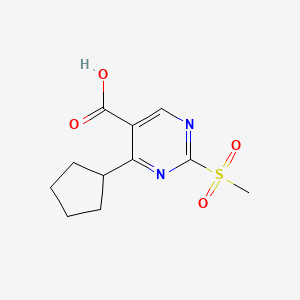
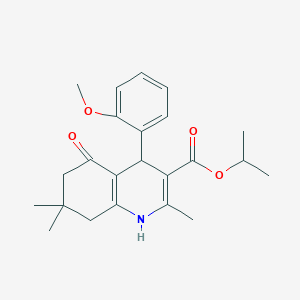
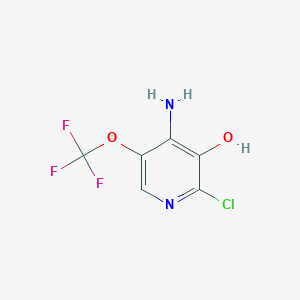
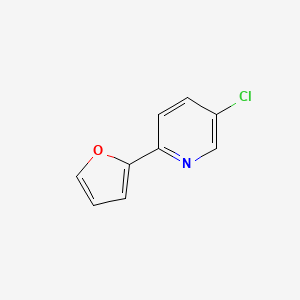
![tert-Butyl 7-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B11773208.png)


![Pyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B11773237.png)



